6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one
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Overview
Description
6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one typically involves multiple steps, starting with the bromination of indole derivatives. The reaction conditions often require the use of strong brominating agents under controlled temperatures to ensure the selective introduction of the bromo group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the development of new drugs targeting various diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
6-Bromo-3-hydroxyindole
3-Hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one
6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-3-yl)ethyl)indolin-2-one
Uniqueness: 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one stands out due to its specific substitution pattern and the presence of the bromo group, which can significantly alter its chemical and biological properties compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-1-2-11-12(7-10)18-14(20)15(11,21)8-13(19)9-3-5-17-6-4-9/h1-7,21H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXMLFWSBIECRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2(CC(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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